2-(2-nitroanilino)-1,3-thiazol-4-one
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Overview
Description
The compound with the identifier “2-(2-nitroanilino)-1,3-thiazol-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-nitroanilino)-1,3-thiazol-4-one involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The process involves a C-H alkylation reaction by a mechanical grinding method.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods ensure the compound is produced in large quantities while maintaining its purity and quality. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitroanilino)-1,3-thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
2-(2-nitroanilino)-1,3-thiazol-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-nitroanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the nature of the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-nitroanilino)-1,3-thiazol-4-one include other indole derivatives and compounds with similar chemical structures. These compounds share some common properties but may differ in their specific activities and applications.
Uniqueness
This compound is unique due to its specific chemical structure and the particular reactions it undergoes. Its distinct properties make it valuable for specific research applications and potential therapeutic uses.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a valuable subject of study. Ongoing research continues to explore its potential and expand our understanding of its capabilities.
Properties
IUPAC Name |
2-(2-nitroanilino)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-3-1-2-4-7(6)12(14)15/h1-4H,5H2,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBTVODIJNACMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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